molecular formula C18H18O4 B8763430 1,2-Bis(acetoxyphenyl)ethane CAS No. 102806-80-4

1,2-Bis(acetoxyphenyl)ethane

Cat. No.: B8763430
CAS No.: 102806-80-4
M. Wt: 298.3 g/mol
InChI Key: QEWLAQFTHUNCQN-UHFFFAOYSA-N
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Description

1,2-Bis(acetoxyphenyl)ethane is a symmetric organic compound featuring two phenyl rings substituted with acetoxy (-OAc) groups, linked by an ethane bridge. Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of 298.33 g/mol. The acetoxy groups (-O-C(O)-CH₃) confer ester-like reactivity, making the compound useful in polymer crosslinking, pharmaceutical intermediates, or as a precursor for hydroxylated derivatives via hydrolysis .

Properties

CAS No.

102806-80-4

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

[2-[2-(2-acetyloxyphenyl)ethyl]phenyl] acetate

InChI

InChI=1S/C18H18O4/c1-13(19)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)22-14(2)20/h3-10H,11-12H2,1-2H3

InChI Key

QEWLAQFTHUNCQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC2=CC=CC=C2OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1,2-bis(acetoxyphenyl)ethane, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,2-Bis(acetoxyphenyl)ethane Acetoxy (-OAc) C₁₈H₁₈O₄ 298.33 Polymer crosslinker, ester hydrolysis precursor
1,2-Bis(4-chlorophenyl)ethane Chloro (-Cl) C₁₄H₁₂Cl₂ 251.15 High boiling point; intermediate in agrochemicals/pharmaceuticals
1,2-Bis(diphenylphosphino)ethane (dppe) Diphenylphosphino (-PPh₂) C₂₆H₂₄P₂ 398.42 Chelating ligand in catalysis (e.g., asymmetric hydrogenation); stabilizes metal complexes
1,2-Bis(3,5-dinitropyrazol)ethane Nitro (-NO₂) C₈H₆N₈O₈* ~346.18 High-energy material; precursor to explosives (e.g., HNS)
1,2-Bis(4-hydroxyphenyl)ethane Hydroxyl (-OH) C₁₄H₁₄O₂ 214.26 Crosslinker precursor (e.g., Steglich esterification for polymers)
1,2-Bis(4-nitrophenoxy)ethane Nitrophenoxy (-O-C₆H₄-NO₂) C₁₄H₁₂N₂O₆ 304.26 Enhances thermal stability in polyimides
1,2-Bis(pentabromophenyl)ethane Pentabromophenyl (-C₆Br₅) C₁₄H₆Br₁₀ 933.22 Flame retardant in wood-plastic composites; reduces heat release
1,2-Bis(2-bromoethoxy)ethane Bromoethoxy (-O-CH₂CH₂Br) C₆H₁₂Br₂O₂ 275.97 Alkylating agent in drug synthesis; high reactivity in nucleophilic substitutions

*Estimated based on structural similarity to HNS precursors.

Substituent-Driven Property Analysis

Reactivity: Acetoxy groups enable ester hydrolysis or transesterification, contrasting with chloro (inert in hydrolysis) or phosphino (metal coordination) groups . Nitro and bromo substituents enhance electrophilic reactivity (e.g., explosive performance or alkylation) .

Thermal Stability: Nitrophenoxy and pentabromophenyl analogs exhibit high thermal resistance, critical for polyimides and flame retardants . Acetoxy derivatives may decompose at moderate temperatures due to ester bond cleavage.

Applications: Phosphino ligands (dppe) dominate catalysis, while nitro/hydroxyl variants are pivotal in energetic or polymeric materials . Bromoethoxy groups serve as alkylating agents, unlike acetoxy, which are more suited to ester-based reactions .

Research Findings

  • Polymer Chemistry : 1,2-Bis(4-hydroxyphenyl)ethane is esterified with acrylates to form crosslinkers for liquid crystalline networks, suggesting analogous utility for the acetoxy derivative .
  • Flame Retardancy : Brominated analogs reduce heat release rates in composites by 30–40%, a trait absent in acetoxy derivatives due to lacking halogen content .
  • Catalysis : Dppe outperforms acetoxy analogs in enantioselective hydrogenation, achieving >90% selectivity in Rh-catalyzed reactions .

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